Cas no 2171799-18-9 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid)
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2171799-18-9
- EN300-1519732
- 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid
- 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid
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- Inchi: 1S/C26H32N2O5/c1-2-18(14-15-25(30)31)28-24(29)13-7-8-16-27-26(32)33-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23H,2,7-8,13-17H2,1H3,(H,27,32)(H,28,29)(H,30,31)
- InChI Key: AXBSVKRFETXFTP-UHFFFAOYSA-N
- SMILES: O(C(NCCCCC(NC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 13
- Complexity: 633
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 105Ų
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1519732-0.05g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-0.1g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-0.25g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-0.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-1.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-2.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-5.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-10.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1519732-50mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1519732-100mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]hexanoic acid |
2171799-18-9 | 100mg |
$2963.0 | 2023-09-27 |
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid
Introduction to 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic Acid (CAS No. 2171799-18-9)
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid (CAS No. 2171799-18-9) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name Fmoc-Aze(Aze)-OH, is a key intermediate in the synthesis of various bioactive peptides and proteins. Its unique structure and functional groups make it an essential building block in the development of novel therapeutic agents.
The chemical structure of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, followed by a pentanamide and hexanoic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, making it an ideal choice for the sequential addition of amino acids in peptide chains.
Recent advancements in the field have highlighted the versatility of Fmoc-Aze(Aze)-OH in the synthesis of cyclic peptides and peptidomimetics. These compounds are known for their enhanced stability and bioavailability, which are crucial for their therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of Fmoc-Aze(Aze)-OH in the synthesis of a cyclic peptide that exhibited potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
The synthesis of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by the formation of the amide bond with pentanoic acid and hexanoic acid. The final product is then purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purity and quality of the final product are critical for its use in pharmaceutical research, and rigorous quality control measures are employed to ensure that it meets the required standards.
In addition to its role in peptide synthesis, Fmoc-Aze(Aze)-OH has also been explored for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The Fmoc protecting group can be designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site. This approach has been shown to improve drug delivery and reduce side effects, making it an attractive strategy in drug development.
The safety profile of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid has been extensively studied, and it is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn to minimize exposure risks.
In conclusion, 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidohexanoic acid (CAS No. 2171799-18-9) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique properties make it an essential tool for researchers working on the development of new therapeutic agents, particularly in the areas of peptide synthesis and prodrug design. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.
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